ZN(II) Phthalocyanine tetrasulfonic acid

Vue d'ensemble

Description

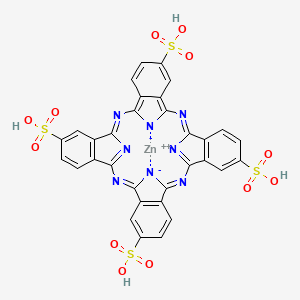

Zinc (II) phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine, which belongs to the tetrapyrrole family. This compound is known for its vibrant blue-green color and is soluble in water. It exhibits excellent thermal and chemical stability, making it a valuable compound in various scientific and industrial applications .

Mécanisme D'action

Target of Action

ZN(II) Phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine . It serves as a photosensitizer for photodynamic therapy . The primary targets of this compound are the cells affected by the conditions being treated with photodynamic therapy .

Mode of Action

This compound interacts with its targets through a process called photosensitization . As a photosensitizer, it absorbs light at specific wavelengths and transfers this energy to other molecules in the vicinity . This energy transfer can cause chemical changes in the targeted cells, leading to their destruction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the response to light energy . When the compound absorbs light, it enters an excited state . The energy from this excited state can then be transferred to other molecules, such as oxygen, producing reactive oxygen species . These reactive species can damage cellular components, leading to cell death .

Result of Action

The primary result of the action of this compound is the destruction of targeted cells . By generating reactive oxygen species, it can cause damage to cellular components, leading to cell death . This makes it a valuable tool in photodynamic therapy, where the goal is to selectively destroy diseased cells .

Action Environment

The action of this compound is influenced by several environmental factors. The presence and intensity of light, particularly in the visible and near UV regions, are crucial for its activation . Additionally, the nature of the target cells and the surrounding tissue can affect its efficacy . Finally, the stability of the compound can be influenced by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

ZN(II) Phthalocyanine Tetrasulfonic Acid plays a significant role in biochemical reactions. It serves as a photosensitizer for photodynamic therapy, facilitating the treatment of various conditions . Moreover, it acts as a catalyst for both organic and electrochemical reactions

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a photosensitizer. It absorbs light and transfers energy to other molecules, creating a state of excitation within the molecule that can then undergo various reactions

Méthodes De Préparation

Zinc (II) phthalocyanine tetrasulfonic acid can be synthesized using several methods. One common approach involves the acidification of a mixture of zinc oxide and phthalonitrile. Another method includes the reaction of phthalic anhydride with urea and zinc sulfate . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the successful formation of the desired product.

Analyse Des Réactions Chimiques

Zinc (II) phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a catalyst in both organic and electrochemical reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Zinc (II) phthalocyanine tetrasulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer for photodynamic therapy, facilitating the treatment of various medical conditions . In biology, it is employed in cellular uptake studies and as a contrast agent for in vivo photoacoustic tumor imaging . In medicine, it plays a crucial role in the development of novel materials for drug delivery systems and energy storage . Additionally, it is used in the field of photovoltaics for the development of efficient light-stimulated hole injection systems .

Comparaison Avec Des Composés Similaires

Zinc (II) phthalocyanine tetrasulfonic acid is often compared to other similar compounds, such as zinc tetrakis (4-sulfonatophenyl)porphyrin and zinc naphthalocyanine . These compounds share similar photophysical properties, including broad absorption spectra in the visible and near UV regions. zinc (II) phthalocyanine tetrasulfonic acid is unique due to its high thermal and chemical stability, as well as its solubility in water . This makes it particularly suitable for applications in aqueous environments and biomedical research.

Conclusion

Zinc (II) phthalocyanine tetrasulfonic acid is a versatile compound with a wide range of applications in scientific research and industry Its unique properties, including high stability and solubility, make it a valuable tool in fields such as chemistry, biology, medicine, and photovoltaics

Propriétés

IUPAC Name |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTYIVNBEJZRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8O12S4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

898.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ZnPcS4 a suitable candidate for photodynamic therapy (PDT)?

A: ZnPcS4 exhibits strong absorption in the red region of the visible spectrum, making it sensitive to specific wavelengths of light commonly used in PDT. [] Upon light activation, it generates reactive oxygen species (ROS) that can induce cell death, a key mechanism in PDT for cancer treatment. [, ]

Q2: How does the incorporation of ZnPcS4 into low molecular weight gels (LMWGs) enhance its therapeutic potential?

A: LMWGs provide several advantages for drug delivery. They offer high drug loading capacity, enabling the delivery of a therapeutically effective dose of ZnPcS4 directly to the tumor site. [] This localized delivery, coupled with sustained drug release from the gel, improves bioavailability and minimizes potential side effects. [] Furthermore, incorporating ZnPcS4 into ROS-responsive LMWGs allows for controlled release of the photosensitizer specifically within the tumor microenvironment, where ROS levels are elevated. [, ]

Q3: What innovative drug delivery system has been investigated for improving ZnPcS4 delivery to lung cancer cells?

A: Researchers have explored a multicomponent drug targeting strategy involving the conjugation of ZnPcS4 to pegylated gold nanoparticles (AuNP) and the tumor-associated antibody Cetuximab (Anti-EGFR1 Ab). [] The AuNPs enhance ZnPcS4 solubility and stability, while Cetuximab facilitates targeted delivery to lung cancer cells overexpressing the EGFR1 receptor. [] This approach has shown promising results in improving ZnPcS4 uptake and PDT efficacy in in vitro models. []

Q4: What is the role of temperature in controlling ZnPcS4 release from magnetic mesoporous silica microspheres?

A: ZnPcS4 release can be controlled by encapsulating it within magnetic mesoporous silica microspheres coated with a thermo-sensitive polymer shell composed of P(NIPAM-co-NHMA). [] This polymer exhibits a volume phase-transition temperature (VPTT) above which the drug release rate significantly increases. [] This temperature-dependent release mechanism holds potential for targeted tumor therapy by triggering ZnPcS4 release in response to localized hyperthermia. []

Q5: Has ZnPcS4 shown potential beyond cancer treatment?

A: Yes, research demonstrates ZnPcS4's potential for environmental applications. One study employed chitosan carriers immobilized with ZnPcS4 for the heterogeneous photosensitized oxidation of winery effluents. [] This method effectively reduced chemical oxygen demand (COD) and phenolic content in the effluent, highlighting ZnPcS4's potential in wastewater treatment using sunlight as a sustainable energy source. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B3147138.png)

![6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3147145.png)

![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)